molecular formula C12H12BrNO B13009558 1-((4-Bromophenoxy)methyl)cyclobutanecarbonitrile

1-((4-Bromophenoxy)methyl)cyclobutanecarbonitrile

Cat. No.: B13009558
M. Wt: 266.13 g/mol
InChI Key: BWZMTCUZDSFEIU-UHFFFAOYSA-N
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Description

1-((4-Bromophenoxy)methyl)cyclobutanecarbonitrile, with the chemical formula C₁₂H₁₂BrNO, is a compound that combines a cyclobutane ring with a nitrile group and a bromophenyl moiety. Its molecular weight is 266.13 g/mol

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of 1-((4-Bromophenoxy)methyl)cyclobutanecarbonitrile. One common method involves the reaction of 4-bromophenol with cyclobutanecarbonitrile in the presence of suitable reagents. The reaction proceeds through nucleophilic substitution, resulting in the desired product.

Reaction Conditions: The reaction typically occurs under reflux conditions using a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH). Organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly employed. The reaction temperature and duration may vary depending on the specific conditions.

Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further optimization and scale-up.

Chemical Reactions Analysis

1-((4-Bromophenoxy)methyl)cyclobutanecarbonitrile can undergo various chemical reactions:

    Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions.

    Reduction: Reduction of the nitrile group to the corresponding amine is feasible.

    Oxidation: Oxidation of the compound may lead to the formation of other functional groups.

Common reagents include strong bases (e.g., NaOH), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate).

Major products from these reactions include derivatives with modified functional groups or stereochemistry.

Scientific Research Applications

1-((4-Bromophenoxy)methyl)cyclobutanecarbonitrile finds applications in various fields:

    Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its unique structure.

    Agrochemicals: It may serve as a building block for designing new pesticides or herbicides.

    Materials Science: The compound’s properties could contribute to novel materials or polymers.

Mechanism of Action

The exact mechanism by which 1-((4-Bromophenoxy)methyl)cyclobutanecarbonitrile exerts its effects remains an area of ongoing research. It may interact with specific molecular targets or pathways, influencing cellular processes.

Properties

Molecular Formula

C12H12BrNO

Molecular Weight

266.13 g/mol

IUPAC Name

1-[(4-bromophenoxy)methyl]cyclobutane-1-carbonitrile

InChI

InChI=1S/C12H12BrNO/c13-10-2-4-11(5-3-10)15-9-12(8-14)6-1-7-12/h2-5H,1,6-7,9H2

InChI Key

BWZMTCUZDSFEIU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(COC2=CC=C(C=C2)Br)C#N

Origin of Product

United States

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